molecular formula C8H9N5O2S B13539169 3-(5-Methyl-1h-tetrazol-1-yl)benzenesulfonamide

3-(5-Methyl-1h-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B13539169
M. Wt: 239.26 g/mol
InChI Key: ZIRYEHFXDMQKAW-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a heterocyclic compound that contains a tetrazole ring and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide typically involves the reaction of 5-methyl-1H-tetrazole with benzene sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different oxidation states.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biology: It can be used as a probe to study biological processes involving sulfonamide and tetrazole interactions.

    Industry: The compound may be used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a tetrazole ring.

    1,3,5-tris(1H-1,2,3-triazol-1-yl)benzene: Contains multiple triazole rings and is used in different applications.

Properties

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

3-(5-methyltetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C8H9N5O2S/c1-6-10-11-12-13(6)7-3-2-4-8(5-7)16(9,14)15/h2-5H,1H3,(H2,9,14,15)

InChI Key

ZIRYEHFXDMQKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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